Methyl 2,4-dichlorothiazole-5-carboxylate Methyl 2,4-dichlorothiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 861708-66-9
VCID: VC2545898
InChI: InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3
SMILES: COC(=O)C1=C(N=C(S1)Cl)Cl
Molecular Formula: C5H3Cl2NO2S
Molecular Weight: 212.05 g/mol

Methyl 2,4-dichlorothiazole-5-carboxylate

CAS No.: 861708-66-9

Cat. No.: VC2545898

Molecular Formula: C5H3Cl2NO2S

Molecular Weight: 212.05 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,4-dichlorothiazole-5-carboxylate - 861708-66-9

Specification

CAS No. 861708-66-9
Molecular Formula C5H3Cl2NO2S
Molecular Weight 212.05 g/mol
IUPAC Name methyl 2,4-dichloro-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3
Standard InChI Key OLMLGJKUAHTNRN-UHFFFAOYSA-N
SMILES COC(=O)C1=C(N=C(S1)Cl)Cl
Canonical SMILES COC(=O)C1=C(N=C(S1)Cl)Cl

Introduction

Chemical Structure and Properties

Methyl 2,4-dichlorothiazole-5-carboxylate features a thiazole ring with chlorine substituents at positions 2 and 4, and a methyl carboxylate group at position 5. The thiazole heterocycle contains nitrogen and sulfur atoms that, combined with the chlorine substituents, create a reactive scaffold for further chemical transformations.

Physical and Chemical Characteristics

The compound exhibits specific physicochemical properties that determine its handling requirements and applications in laboratory settings. These properties are summarized in the following table:

PropertyValueReference
CAS Number861708-66-9
Molecular FormulaC₅H₃Cl₂NO₂S
Molecular Weight212.05 g/mol
AppearanceDark Yellow Solid
Melting Point55-57°C
Boiling Point309°C
Density1.583 g/cm³
Flash Point141°C
pKa-3.86±0.10 (Predicted)
SolubilityChloroform (Heated), Methanol (Slightly)
Storage ConditionsRefrigerator, under inert atmosphere

The compound's moderately high melting and boiling points reflect the stability of its molecular structure. Its limited solubility profile necessitates careful consideration during experimental design, particularly when selecting appropriate solvents for reactions or purifications.

Applications in Research and Development

Methyl 2,4-dichlorothiazole-5-carboxylate serves as a versatile building block in chemical synthesis, particularly in pharmaceutical research. Its reactivity is largely governed by the presence of two electron-withdrawing chlorine substituents, which enhance the electrophilicity of the adjacent carbon atoms.

Pharmaceutical Applications

The compound has established significance in pharmaceutical research, with multiple applications identified in the literature:

  • As a precursor in the synthesis of bioactive compounds with potential therapeutic applications .

  • In the development of novel antidiabetic agents, particularly those involving thiazole-based structures that influence insulin release and glucose uptake .

  • As a building block in anticancer drug research, where thiazole derivatives have shown promising activities against hepatocellular carcinoma and other cancer cell lines .

Safety ParameterDescriptionReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H302: Harmful if swallowed
Hazard CategoryAcute toxicity, oral (Category 4)
Precautionary StatementsP264: Wash thoroughly after handling
P280: Wear protective gloves/eye protection
P302+P352: IF ON SKIN: Wash with plenty of water
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing
Risk CodesXn (Harmful)
SupplierProduct DescriptionQuantityPriceReference
TRCmethyl 2,4-dichlorothiazole-5-carboxylate50mg$100
AK ScientificMethyl 2,4-dichloro-1,3-thiazole-5-carboxylate1g$805
American Custom ChemicalsMETHYL 2,4-DICHLORO-1,3-THIAZOLE-5-CARBOXYLATE 95.00%1g$910.76
Various European suppliersmethyl 2,4-dichlorothiazole-5-carboxylate25mg-250mg€138.00-€624.00
Toronto Research Chemicalsmethyl 2,4-dichlorothiazole-5-carboxylate250mgAvailable on request

The relatively high cost reflects the specialized nature of the compound and the technical expertise required for its production. This pricing structure suggests its use primarily in high-value applications where the cost is justified by the compound's utility.

Comparative Analysis with Related Compounds

Examining structurally related compounds provides valuable context for understanding the chemical behavior and potential applications of methyl 2,4-dichlorothiazole-5-carboxylate.

Structural Analogs

The following table compares methyl 2,4-dichlorothiazole-5-carboxylate with related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural DifferencesReference
Methyl 2,4-dichlorothiazole-5-carboxylate861708-66-9C₅H₃Cl₂NO₂S212.05Base compound
Methyl 2,4-dichloropyrimidine-5-carboxylate3177-20-6C₆H₄Cl₂N₂O₂207.01Pyrimidine ring instead of thiazole
Methyl 2,4-dibromo-1,3-thiazole-5-carboxylate918164-43-9C₅H₃Br₂NO₂S300.96Bromine instead of chlorine atoms
Methyl 2,4-dichloroquinazoline-5-carboxylate152536-24-8C₁₀H₆Cl₂N₂O₂257.07Quinazoline instead of thiazole ring
Methyl 2-methylthiazole-5-carboxylate53233-90-2C₆H₇NO₂S157.19Methyl group at position 2 instead of chlorine

Structure-Activity Relationships

The structural variations seen in these related compounds offer insights into potential structure-activity relationships that may guide synthetic design:

  • The substitution of chlorine with bromine (as in methyl 2,4-dibromo-1,3-thiazole-5-carboxylate) generally enhances leaving group ability while maintaining similar steric properties, potentially affecting reactivity in nucleophilic substitution reactions.

  • Replacement of the thiazole ring with other heterocycles (pyrimidine, quinazoline) alters the electronic distribution and spatial arrangement of functional groups, which can significantly impact biological activity profiles.

  • The presence of methyl groups instead of chlorine atoms (as in methyl 2-methylthiazole-5-carboxylate) reduces electrophilicity and changes the reactivity pattern, typically resulting in compounds less amenable to nucleophilic substitution.

These structural relationships can guide researchers in selecting appropriate building blocks for specific synthetic targets, particularly in medicinal chemistry campaigns where subtle structural modifications can significantly affect biological activity.

Research Applications and Future Directions

The utility of methyl 2,4-dichlorothiazole-5-carboxylate extends beyond its role as a synthetic intermediate, with implications for several research domains.

Medicinal Chemistry Applications

Research indicates that thiazole derivatives similar to methyl 2,4-dichlorothiazole-5-carboxylate show promising biological activities:

  • Novel thiazole derivatives have demonstrated anticancer effects against hepatocellular carcinoma cell lines, including Huh7 and Plc/Prf/5, with some compounds exhibiting strong activity at concentrations as low as 10 μM .

  • Morpholino thiazolyl-2,4-thiazolidinediones have shown insulin-releasing activity in the presence of glucose, highlighting the potential of thiazole-based compounds in diabetes treatment .

The reactive chlorine substituents in methyl 2,4-dichlorothiazole-5-carboxylate provide convenient handles for introducing diverse functional groups, making it an excellent scaffold for generating chemical libraries for biological screening.

Future Research Directions

Several promising research avenues emerge from the current understanding of methyl 2,4-dichlorothiazole-5-carboxylate:

  • Development of more efficient synthetic routes to improve accessibility and reduce production costs.

  • Exploration of regioselective functionalization strategies to access novel derivatives.

  • Investigation of structure-activity relationships in specific therapeutic contexts, particularly in anticancer and antidiabetic research.

  • Application in the development of chemical probes for biological studies.

The reactivity patterns of thiazole derivatives, as discussed in research on nucleophilic substitution reactions , provide valuable insights for designing selective transformations of methyl 2,4-dichlorothiazole-5-carboxylate.

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